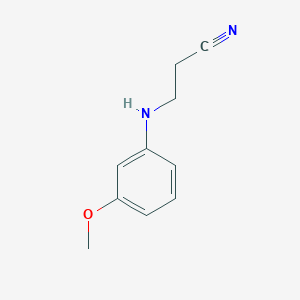
Cloruro de 2,2-dimetil-2,3-dihidro-1-benzofuran-7-carbonilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a chemical compound with the molecular formula C11H12O2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” consists of a benzofuran ring substituted with two methyl groups at the 2-position and a carbonyl chloride group at the 7-position .
Chemical Reactions Analysis
While specific chemical reactions involving “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” are not available, it’s important to note that carbonyl chloride groups are typically reactive and can undergo various reactions such as nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride” is a pale-yellow to yellow-brown solid . Its molecular weight is 176.22 .
Aplicaciones Científicas De Investigación
Investigación farmacéutica
El cloruro de 2,2-dimetil-2,3-dihidro-1-benzofuran-7-carbonilo es un intermedio valioso en la investigación farmacéutica. Se utiliza en la síntesis de diversas moléculas farmacológicamente activas. Por ejemplo, los derivados de benzofurano se han estudiado por sus propiedades anticancerígenas . Muestran efectos inhibitorios significativos del crecimiento celular en una gama de células cancerosas, incluida la leucemia, el cáncer de pulmón de células no pequeñas y el cáncer de colon.
Safety and Hazards
Direcciones Futuras
Benzofuran derivatives, such as “2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride”, have been gaining attention in the field of drug discovery due to their wide array of biological activities . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.
Propiedades
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(2)6-7-4-3-5-8(10(12)13)9(7)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXEVHVRBTNAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383692 |
Source


|
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499785-51-2 |
Source


|
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)


![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)




